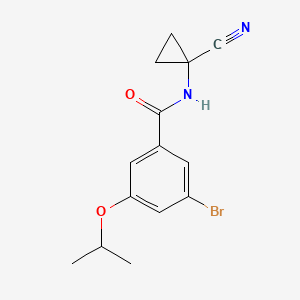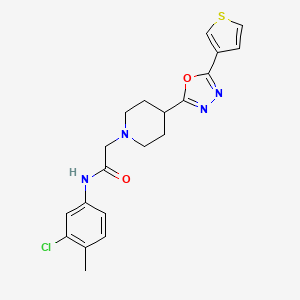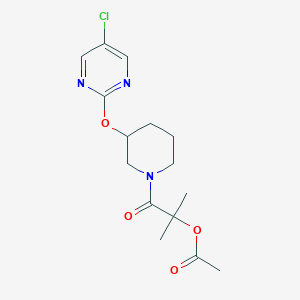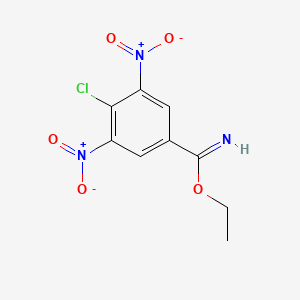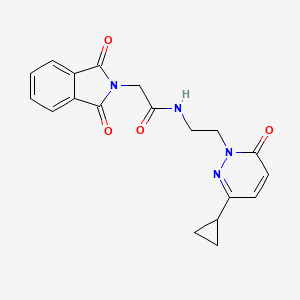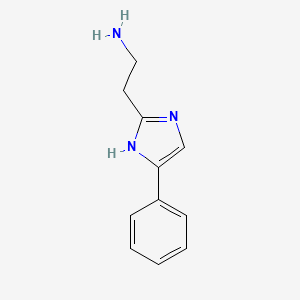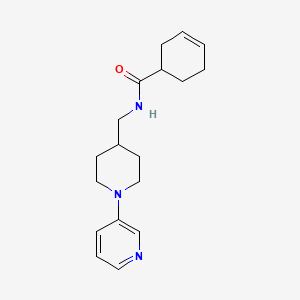
(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide is a chemical compound characterized by its unique structure, which includes a cyano group and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide typically involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines. This reaction can be carried out under photoinduced organocatalyzed conditions in a microchannel reactor under visible light . The process is efficient and environmentally friendly, as it does not require the use of metals and can be performed under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and microfluidic synthesis can be applied to scale up the production. The use of continuous flow reactors and photoinduced reactions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate: Shares a similar pyrrolidine structure but differs in the functional groups attached.
Methyl 2-[(2Z)-1-methylpyrrolidin-2-ylidene]acetate: Another related compound with a similar core structure but different substituents.
Uniqueness
(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide is unique due to its specific combination of a cyano group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
947380-12-3 |
|---|---|
Formule moléculaire |
C8H11N3O |
Poids moléculaire |
165.196 |
Nom IUPAC |
(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C8H11N3O/c1-11-4-2-3-7(11)6(5-9)8(10)12/h2-4H2,1H3,(H2,10,12)/b7-6- |
Clé InChI |
JXMZSBWXDXSQMU-SREVYHEPSA-N |
SMILES |
CN1CCCC1=C(C#N)C(=O)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


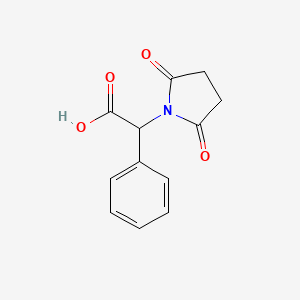
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2794692.png)
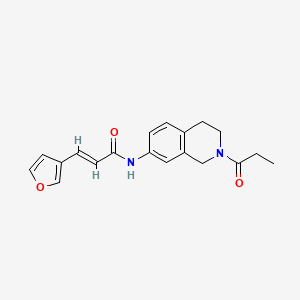
![2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794694.png)
![3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide](/img/structure/B2794701.png)
